molecular formula C14H22ClNO2 B1382894 tert-Butyl [4-(2-amino-ethyl)-phenyl]-acetate hydrochloride CAS No. 1965310-08-0

tert-Butyl [4-(2-amino-ethyl)-phenyl]-acetate hydrochloride

Cat. No.: B1382894
CAS No.: 1965310-08-0
M. Wt: 271.78 g/mol
InChI Key: OTTRCOTWSGKNJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl [4-(2-amino-ethyl)-phenyl]-acetate hydrochloride is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, an amino-ethyl group, and a phenyl-acetate moiety, making it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl [4-(2-amino-ethyl)-phenyl]-acetate hydrochloride typically involves the reaction of tert-butyl acetate with 4-(2-amino-ethyl)phenol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The final product is then converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to ensure consistency and quality. The purification process includes crystallization and filtration to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [4-(2-amino-ethyl)-phenyl]-acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl [4-(2-amino-ethyl)-phenyl]-acetate hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in various analytical techniques to study reaction mechanisms and kinetics.

Biology

In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It serves as a model compound in enzyme kinetics and binding studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs and as a reference compound in pharmacological studies.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl [4-(2-amino-ethyl)-phenyl]-acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenyl-acetate moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl [4-(2-hydroxy-ethyl)-phenyl]-acetate hydrochloride
  • tert-Butyl [4-(2-methyl-ethyl)-phenyl]-acetate hydrochloride
  • tert-Butyl [4-(2-chloro-ethyl)-phenyl]-acetate hydrochloride

Uniqueness

tert-Butyl [4-(2-amino-ethyl)-phenyl]-acetate hydrochloride is unique due to the presence of the amino-ethyl group, which imparts specific reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

tert-butyl 2-[4-(2-aminoethyl)phenyl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-14(2,3)17-13(16)10-12-6-4-11(5-7-12)8-9-15;/h4-7H,8-10,15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTRCOTWSGKNJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=C(C=C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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